7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the triazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine can be achieved through several methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Another method involves a microwave-mediated, catalyst-free synthesis using dry toluene as the solvent. The reaction is conducted at 140°C under microwave conditions . This method is advantageous due to its eco-friendly nature and the absence of catalysts or additives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, reaction temperature, and purification techniques are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazolopyrimidines.
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as DNA repair and cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine
- 5-Phenyl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 3-Ethyl-2-(3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium diperchlorate
Uniqueness
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-3-2-4(11)12-6-13-5(7(8,9)10)14-15(3)6/h2H,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLAEDYPMUOURZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554408-52-5 |
Source
|
Record name | 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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